3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

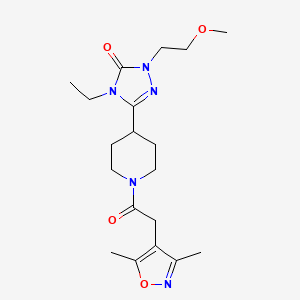

The compound 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core fused with a piperidine ring and substituted with a 3,5-dimethylisoxazole moiety. Key structural elements include:

- Piperidine substituent: A six-membered nitrogen-containing ring, likely influencing conformational flexibility and pharmacokinetics.

- 3,5-Dimethylisoxazole: A heterocyclic group known for its role in modulating biological activity (e.g., enzyme inhibition) and enhancing lipophilicity.

- Ethyl and methoxyethyl groups: These substituents may improve solubility and bioavailability compared to bulkier hydrophobic groups.

Properties

IUPAC Name |

5-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4/c1-5-23-18(20-24(19(23)26)10-11-27-4)15-6-8-22(9-7-15)17(25)12-16-13(2)21-28-14(16)3/h15H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJXNTRSWORIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=C(ON=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds and features multiple functional groups that contribute to its biological activity. The key structural components include:

- A triazole ring , known for its role in various pharmacological activities.

- A piperidine moiety , which is often associated with neuroactive properties.

- An isoxazole derivative , which may impart specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Some proposed mechanisms include:

- Enzyme Inhibition : The triazole and isoxazole groups may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole rings have shown moderate to strong antibacterial and antifungal activities. The presence of the piperidine group may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

Preliminary research suggests that the compound may possess anticancer properties. In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Further investigations are required to elucidate the specific pathways involved.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases. Studies on related compounds have shown that they can inhibit cholinesterase enzymes, which are crucial for maintaining neurotransmitter levels in the brain.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro Antimicrobial Activity | A study on triazole derivatives showed IC50 values ranging from 10 to 50 µM against various bacterial strains, indicating significant antimicrobial potential. |

| Anticancer Activity | Research indicated that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment. |

| Neuroprotective Effects | A related compound demonstrated selective inhibition of butyrylcholinesterase (BChE) with an IC50 of 46.42 µM, suggesting potential neuroprotective applications. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related triazolone derivatives, focusing on substituent variations and their implications:

* Estimated molecular weight based on formula: C19H25N6O4.

Key Findings

The acetyl linker (vs. propanoyl in the cyclopropyl analogue) shortens the aliphatic chain, possibly reducing metabolic degradation via esterases .

Bond Parameters and Conformational Stability :

- Bond lengths and angles in the triazolone core align with those in related structures (e.g., 1-(Benzoylmethyl)-4-(3,5-dimethyltriazol-4-yl)-3-(thienylmethyl)triazolone), suggesting consistent conformational rigidity .

Biological Relevance :

- The 3,5-dimethylisoxazole group in the target compound and the cyclopropyl analogue is associated with kinase inhibition in similar molecules, though activity data for these specific compounds is unavailable .

- The thienylmethyl group in the Sancak et al. compound may confer distinct electronic properties compared to the target’s methoxyethyl group, influencing receptor-binding specificity .

Hypotheses for Further Research

- The ethyl and methoxyethyl substituents in the target compound may reduce off-target interactions compared to bulkier groups like benzoylmethyl .

- The acetyl-piperidine linkage could enhance blood-brain barrier penetration relative to propanoyl or benzoylmethyl derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical purity validation steps should be prioritized?

- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic condensation. A general approach includes:

- Step 1 : Coupling of the 3,5-dimethylisoxazole-4-acetyl group to a piperidine scaffold via acetylation (e.g., using acetic anhydride or acetyl chloride under reflux conditions).

- Step 2 : Functionalization of the piperidine with the 4-ethyl-1-(2-methoxyethyl)-1,2,4-triazol-5(4H)-one moiety via nucleophilic substitution or cyclization.

- Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and -/-NMR to confirm structural integrity. Recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer : Conflicting NMR signals may arise from tautomerism in the triazolone ring or rotational isomerism in the methoxyethyl group. Strategies include:

- Variable Temperature NMR : To observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures).

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualization to unambiguously assign stereochemistry and confirm bond angles .

Advanced Research Questions

Q. What experimental design principles should guide optimization of reaction yields for derivatives of this compound?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature, catalyst loading). For example:

- Central Composite Design : Test 3–5 variables (e.g., reflux time, molar ratios) across 15–20 runs.

- Response Surface Methodology : Optimize for yield and minimize byproducts. Statistical modeling (e.g., ANOVA) helps isolate significant parameters .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer : Poor crystallization is common due to flexible methoxyethyl and acetyl groups. Mitigation strategies:

- Co-crystallization : Add small-molecule auxiliaries (e.g., tartaric acid) to stabilize lattice packing.

- High-Throughput Screening : Use 48-well plates with varied solvent combinations (e.g., DMF/EtOH, acetone/water).

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands handle twinning artifacts common in flexible molecules .

Q. What bioactivity screening protocols are suitable for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer : Target enzymes (e.g., cytochrome P450 isoforms) using:

- Fluorometric Assays : Monitor NADPH depletion at 340 nm in pH 6.5 ammonium acetate buffer (see Pharmacopeial Forum protocols).

- IC50 Determination : Use a 12-point dilution series (1 nM–100 µM) with triplicate runs. Data analysis via GraphPad Prism’s nonlinear regression .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be interpreted for this compound?

- Methodological Answer : Discrepancies arise from aggregation or pH-dependent ionization. Validate via:

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions.

- pH-Solubility Profiling : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions (e.g., lyophilized at –20°C) .

Structural and Mechanistic Insights

Q. What computational methods are recommended for predicting this compound’s metabolic stability?

- Methodological Answer : Use in silico tools :

- CYP450 Docking : AutoDock Vina with PDB 3A4/2D6 structures to predict oxidation sites.

- ADMET Prediction : SwissADME or ADMETLab to estimate clearance rates and plasma protein binding .

Safety and Handling

Q. What safety protocols are critical for handling this compound’s intermediates (e.g., acetylating agents)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.